molecular formula C21H22N2O4 B14802985 2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-

2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-

Cat. No.: B14802985
M. Wt: 366.4 g/mol
InChI Key: GPYVAURCOPEZJV-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is an organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.

    N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, which can have diverse biological activities.

Uniqueness

4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other phthalimides.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxyphenyl)butanamide

InChI

InChI=1S/C21H22N2O4/c1-14(2)27-16-8-5-7-15(13-16)22-19(24)11-6-12-23-20(25)17-9-3-4-10-18(17)21(23)26/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24)

InChI Key

GPYVAURCOPEZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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